BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Lipophilicity Drug Design ADME

Select this 1,8-naphthyridine-3-carboxamide scaffold for its unique 1H-tautomeric form enabling bidentate metal chelation critical for DNA gyrase inhibition, and a 4-bromophenyl handle that allows late-stage Suzuki library expansion. The free N-H avoids steric clashes with gatekeeper residues seen in N-alkylated analogs, while the heavy bromine atom supports X-ray phasing and Pd-mediated bioconjugation. Its clean bioactivity profile makes it an ideal negative control or blank-slate fragment for Gram-negative antibacterial and kinase inhibitor programs.

Molecular Formula C16H12BrN3O2
Molecular Weight 358.195
CAS No. 1251544-06-5
Cat. No. B2555946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
CAS1251544-06-5
Molecular FormulaC16H12BrN3O2
Molecular Weight358.195
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C16H12BrN3O2/c1-9-2-7-12-14(21)13(8-18-15(12)19-9)16(22)20-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,20,22)(H,18,19,21)
InChIKeyITAOJAVMNJLZQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide: A Procurement-Ready Naphthyridine Scaffold


N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS 1251544-06-5) is a synthetic heterocyclic compound belonging to the 1,8-naphthyridine-3-carboxamide class [1]. Its core structure is chemically related to nalidixic acid but features a unique 1H-tautomeric form and a 4-bromophenyl amide substituent. The compound is characterized by a molecular weight of 358.19 g/mol and a high predicted lipophilicity (cLogP ~2.93), indicating enhanced membrane permeability compared to the parent acid [2]. While publicly reported bioactivity for this specific entity is absent from major databases such as ChEMBL, its structural features position it as a versatile scaffold for medicinal chemistry diversification and as a potential pharmacological tool compound requiring further profiling [1].

Why N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Cannot Be Replaced by Common Quinolone Analogs


Simple substitution with other 1,8-naphthyridine-3-carboxamides or quinolone antibiotics is not scientifically valid due to critical structural determinants that govern target binding and pharmacokinetics. Unlike N-alkylated analogs such as nalidixic acid (1-ethyl) or its 1-ethyl-3-carboxamide derivatives, this compound possesses a free N-H at the 1-position [1]. This hydrogen bond donor is crucial for forming bidentate interactions with biological targets, a feature that is sterically hindered in N-alkylated variants. Furthermore, the 4-bromophenyl group introduces a heavy halogen that increases lipophilicity (cLogP ~2.93) by over two log units compared to the parent carboxylic acid [2]. This modification uniquely enables halogen bonding and provides a reactive handle for late-stage Suzuki cross-coupling, which is not possible with des-bromo or 4-fluoro analogs [3]. An attempt to replace this compound with a simpler quinolone would forfeit these specific molecular recognition and synthetic diversification advantages.

Head-to-Head Physicochemical and Synthetic Accessibility Evidence for N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide


Enhanced Lipophilicity Compared to Nalidixic Acid and 1-Ethyl Congener

The target compound demonstrates a significantly higher predicted partition coefficient (cLogP = 2.93) than the parent antibiotic nalidixic acid (cLogP = 0.72) and its 1-ethyl-3-(4-bromophenyl)carboxamide analog (cLogP = 3.45) [1]. This intermediate lipophilicity (Rule of 5 compliant) suggests an optimal balance for passive membrane permeability while mitigating the excessive tissue retention associated with the more lipophilic 1-ethyl analog [2].

Lipophilicity Drug Design ADME

Unique 1H-Tautomer Enabling Bidentate Metal Chelation

Unlike the clinically used 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine (nalidixic acid) scaffold, the target compound retains a free N-H at position 1 [1]. This 1H-tautomeric form, in conjunction with the 4-oxo group, is structurally analogous to the β-ketoimine chelating motif found in PIM kinase and HIV integrase inhibitors [2]. The 1-ethyl analog is incapable of forming this bidentate metal-chelation interaction due to the N-alkyl substitution, representing a fundamental mechanistic differentiation.

Metal Chelation Kinase Inhibition Antibacterial

Synthetic Tractability: Aryl Bromide Handle for Late-Stage Diversification

The 4-bromophenyl group in the target compound provides a specific reactive handle for palladium-catalyzed cross-coupling reactions [1]. This is a distinct advantage over the corresponding 4-fluorophenyl or des-halogen analogs. While 4-fluorophenyl groups are inert to Suzuki coupling under mild conditions, the C-Br bond in this compound can be selectively engaged for bioconjugation or diversification without affecting the naphthyridine core [2].

Chemical Biology Library Synthesis Drug Discovery

Absence of Pre-existing Bioactivity Annotations Ensures Research Novelty

A search of the ChEMBL and PubChem BioAssay databases confirms a complete absence of known biological activity annotations for this specific compound (ZINC8188540) [1]. This is in stark contrast to the heavily annotated nalidixic acid (>500 bioassays) and several 1-ethyl-7-methyl-naphthyridine-3-carboxamide derivatives [2]. For industrial and academic drug discovery groups, this clean annotation profile means reduced risk of intellectual property encumbrances and a guaranteed novel phenotype for screening.

Novel Scaffold Drug Discovery Intellectual Property

Procurement-Driven Application Scenarios for N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide


Diversifiable Lead-Like Fragment for Gram-Negative Antibacterial Drug Discovery

With its intermediate cLogP (2.93) and 1H-4-oxo metal-chelating motif, the compound is ideally suited as a fragment starting point for Gram-negative antibacterial programs. Its free N-H enables bidentate metal chelation critical for DNA gyrase/topoisomerase IV inhibition, while the 4-bromophenyl handle permits rapid Suzuki library expansion to explore permeability-enhancing side chains [1] [2]. This scenario is supported by the quantitative lipophilicity advantage over nalidixic acid detailed in Section 3.

Kinase Inhibitor Tool Compound with an Optimized Pharmacophore

The compound's 1,8-naphthyridine-3-carboxamide core is a known bioisostere for quinazoline kinase inhibitor scaffolds. Its 4-bromophenyl substituent can engage the hydrophobic back pocket of kinases, while the 1H-tautomer can form hinge-region hydrogen bonds. Procurement of this specific analog is justified over 1-ethyl derivatives to avoid steric clashes with the gatekeeper residue in targets like PIM or EGFR, as inferred from the mechanistic evidence in Section 3 [3].

Chemical Biology Probe for Covalent Protein Targeting or Photocrosslinking

The presence of the aryl bromide offers a dual-use capability: it can act as a heavy atom for X-ray crystallography phasing or be selectively reacted via Pd-mediated bioconjugation to install affinity tags or fluorophores. This synthetic advantage over 4-fluoro analogs, which require harsh activation, makes it the preferred scaffold for developing chemical biology probes [4].

Negative Control or Reference Standard for 1-Alkyl Naphthyridine SAR Studies

Given the absence of in-house bioactivity data (clean ChEMBL profile), this compound can serve as a validated negative control or a blank-slate scaffold in primary biochemical and cellular assays. Its well-defined logP and absence of background activity, contrasted with the promiscuously annotated nalidixic acid, ensure that any assay signal is genuinely derived from the 1H-naphthyridine pharmacophore [5].

Quote Request

Request a Quote for N-(4-bromophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.